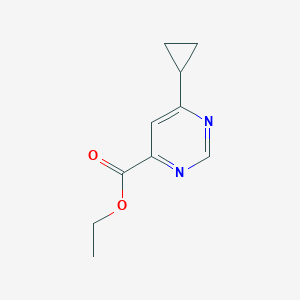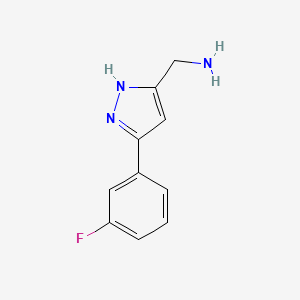
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment Research has indicated that derivatives of 1H-pyrazole, such as 3-aryl-1-phenyl-1H-pyrazole, have been studied for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, crucial targets in Alzheimer's disease management. The studies highlight the significance of structural modifications, like the introduction of fluoro groups, in enhancing the inhibitory effectiveness against these enzymes, suggesting that compounds related to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine could be explored further for Alzheimer's therapy (Kumar et al., 2013).
Synthetic Chemistry Advances In synthetic chemistry, compounds with a pyrazole core, including those related to this compound, have been synthesized under various conditions. One study reports the ambient-temperature synthesis of novel N-pyrazolyl imines, showcasing the versatility and efficiency of synthesizing pyrazole derivatives, which are valuable in medicinal chemistry and material science (Becerra et al., 2021).
Antipsychotic Potential The antipsychotic potential of 1H-pyrazol derivatives has been explored, with studies revealing that certain compounds in this class do not interact with dopamine receptors, a common target for antipsychotic drugs. This suggests a novel mechanism of action, which could lead to the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Antimicrobial and Antifungal Activities Research into pyrazole derivatives has also identified antimicrobial and antifungal properties. Compounds synthesized from pyrazole scaffolds, similar to this compound, have been tested against a variety of bacterial and fungal strains, demonstrating significant inhibitory activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine are the monoamine transporters, particularly those of the catecholamines dopamine and norepinephrine . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal signaling and overall brain function .
Mode of Action
This compound acts as a monoamine releaser . It interacts with its targets, the monoamine transporters, by reversing their normal function . Instead of reuptaking the neurotransmitters dopamine and norepinephrine from the synaptic cleft back into the neuron, these transporters are induced to release these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neuronal signaling .
Biochemical Pathways
The increased levels of dopamine and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, dopamine is involved in the reward system of the brain, motor control, and a number of endocrine functions. Norepinephrine, on the other hand, plays a role in attention and focus, and responses to stress and panic .
Pharmacokinetics
It is known that the compound has a relatively small molecular mass, a low melting point, a weak basicity, and moderate lipophilicity . These properties suggest that it could be easily absorbed and distributed in the body, potentially crossing the blood-brain barrier to exert its effects in the brain .
Result of Action
The result of the action of this compound is an enhanced neuronal signaling due to the increased levels of dopamine and norepinephrine in the synaptic cleft . This can lead to various effects, depending on the specific brain regions involved. For instance, it could potentially lead to increased alertness, attention, and focus, as well as elevated mood and feelings of reward .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect its absorption and distribution. Moreover, individual factors such as the person’s age, sex, health status, and genetic makeup could also influence how the compound is metabolized and excreted, and thus its overall effects .
Eigenschaften
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCVAHTLICTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


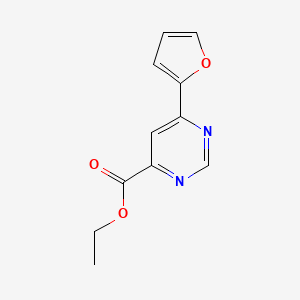
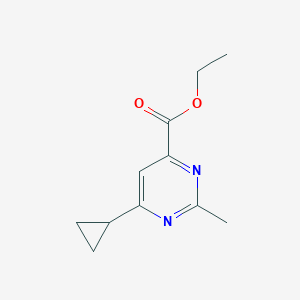

![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
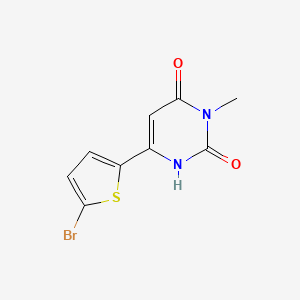
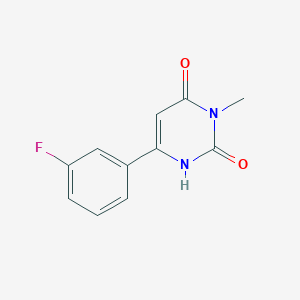
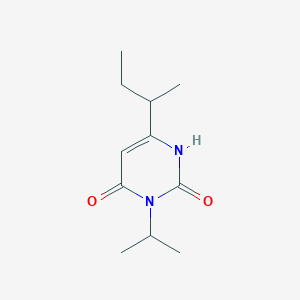
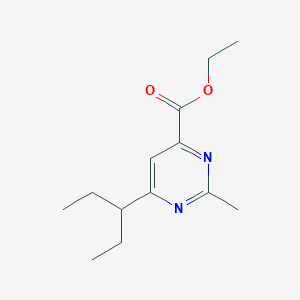
![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)
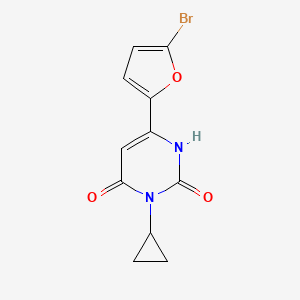
![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)

